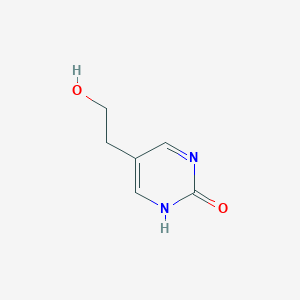

5-(2-Hydroxyethyl)pyrimidin-2-ol

Description

Historical Context and Evolution of Pyrimidine (B1678525) Research

The story of pyrimidines began in the 19th century with the isolation of alloxan (B1665706) by Brugnatelli in 1818, marking the first encounter with a pyrimidine derivative. gsconlinepress.com However, it was not until 1879 that a laboratory synthesis of a pyrimidine was achieved when Grimaux prepared barbituric acid. wikipedia.org The systematic study of pyrimidines was further propelled by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the term "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine itself, was first prepared in 1900 by Gabriel and Colman. wikipedia.org

A pivotal moment in the history of pyrimidine research was the discovery of its presence in nucleic acids. The identification of cytosine, thymine (B56734), and uracil (B121893) as fundamental components of DNA and RNA solidified the biological importance of the pyrimidine ring. scialert.netnewworldencyclopedia.org This discovery opened the floodgates for extensive research into their biosynthesis, catabolism, and role in genetics. newworldencyclopedia.orgwikipedia.orgcreative-proteomics.com The de novo biosynthesis pathway, which starts from simple precursors like bicarbonate and ammonia (B1221849) to form uridine-5'-monophosphate (UMP), has been a subject of intense study. umich.edu This pathway involves a series of enzymatic steps, with key enzymes like carbamoyl (B1232498) phosphate (B84403) synthetase II and aspartate transcarbamoylase playing crucial regulatory roles. wikipedia.orgdavuniversity.orgmicrobenotes.com

The Pyrimidine Nucleus as a Privileged Pharmacophore and Research Scaffold

The pyrimidine ring is considered a "privileged pharmacophore" in medicinal chemistry due to its widespread presence in biologically active compounds and its ability to interact with a diverse range of biological targets. nih.govnih.govmdpi.com Its structural features, including the presence of nitrogen atoms capable of hydrogen bonding, allow for versatile interactions with enzymes and receptors. nih.govresearchgate.net

The significance of the pyrimidine scaffold is underscored by the numerous FDA-approved drugs that incorporate this motif. nih.gov These drugs exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. gsconlinepress.comnih.govjddtonline.infoorientjchem.org For instance, the well-known anticancer drug 5-fluorouracil (B62378) and the antiviral drug zidovudine (B1683550) are both pyrimidine derivatives. nih.govjacsdirectory.com The ability of pyrimidine derivatives to mimic the natural nucleobases allows them to interfere with key cellular processes, making them valuable therapeutic agents. nih.govjacsdirectory.com The versatility of the pyrimidine scaffold continues to inspire the synthesis of new derivatives with improved efficacy and specificity for various therapeutic targets. nih.govmdpi.com

Specific Research Focus on 5-(2-Hydroxyethyl)pyrimidin-2-ol (B6266391) and its Analogs

Within the vast family of pyrimidine derivatives, this compound (CAS No. 1537368-00-5) has garnered specific research interest. bldpharm.combldpharm.com Its structure, featuring a hydroxyethyl (B10761427) group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring, presents a unique combination of functional groups that can be exploited for further chemical modifications and biological investigations.

Research on this compound and its analogs often involves exploring their synthesis and potential as building blocks for more complex molecules. For example, analogs such as 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol have been utilized as intermediates in the synthesis of thymidine (B127349) phosphorylase inhibitors, which are of interest in cancer therapy. While not the primary focus, the study of related compounds provides context for the potential applications of the core structure.

The presence of the hydroxyethyl side chain offers a reactive handle for derivatization, allowing for the introduction of various functionalities to modulate the compound's properties. This makes it an attractive scaffold for creating libraries of compounds for screening against different biological targets.

Current State of Research and Unaddressed Questions

Currently, research on this compound appears to be in the exploratory phase, with a focus on its synthesis and characterization. The compound is commercially available from suppliers of research chemicals, indicating its use in early-stage discovery efforts. bldpharm.combldpharm.com

Several key questions remain unaddressed. A thorough investigation into the biological activity of this compound itself is needed. While its analogs have shown promise in certain areas, the intrinsic properties of the parent compound are not yet fully elucidated in publicly available literature.

Future research could focus on several key areas:

Biological Screening: A comprehensive screening of this compound against a wide range of biological targets to identify potential therapeutic applications.

SAR Studies: Systematic structure-activity relationship (SAR) studies involving modification of the hydroxyethyl side chain and the pyrimidine ring to optimize biological activity.

Development of Novel Synthetic Routes: Exploration of more efficient and scalable synthetic methods to produce this compound and its derivatives.

Biophysical Characterization: Detailed studies on its interaction with potential biological targets to understand its mechanism of action at a molecular level.

The continued exploration of this compound and its analogs holds the potential to uncover new chemical entities with valuable properties, further enriching the already impressive legacy of pyrimidine chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C6H8N2O2/c9-2-1-5-3-7-6(10)8-4-5/h3-4,9H,1-2H2,(H,7,8,10) |

InChI Key |

HDMNNUOBXWVRNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)N1)CCO |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 5 2 Hydroxyethyl Pyrimidin 2 Ol Analogs

Electrophilic Aromatic Substitution Reactions

The pyrimidine (B1678525) ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution (EAS). researchgate.netresearchgate.net However, the presence of activating groups, such as a hydroxyl or amino group, can enhance the electron density of the ring, making EAS reactions more feasible, typically at the C-5 position. researchgate.net In the case of 5-(2-hydroxyethyl)pyrimidin-2-ol (B6266391), the 2-ol (keto) group can act as an activating group, directing electrophiles to the C-5 position.

Common electrophilic substitution reactions for activated pyrimidine systems include nitration, and halogenation. For instance, nitration of activated pyrimidines can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group at the C-5 position.

| Electrophile | Reagent | Expected Product | Reference |

| NO₂+ | HNO₃/H₂SO₄ | 5-Nitro-5-(2-hydroxyethyl)pyrimidin-2-ol | researchgate.netrsc.org |

| Br+ | N-Bromosuccinimide (NBS) | 5-Bromo-5-(2-hydroxyethyl)pyrimidin-2-ol | elsevierpure.com |

| Cl+ | N-Chlorosuccinimide (NCS) | 5-Chloro-5-(2-hydroxyethyl)pyrimidin-2-ol | elsevierpure.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrimidine ring are more common than electrophilic substitutions, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. For this compound itself, direct nucleophilic substitution on the ring is unlikely without prior modification. However, if the hydroxyl group at the C-2 position is converted into a better leaving group, such as a halide or a tosylate, nucleophilic attack at this position becomes possible.

Furthermore, if a halogen is introduced at another position on the ring (e.g., C-4 or C-6) through other synthetic routes, it can be readily displaced by various nucleophiles.

| Leaving Group | Nucleophile | Reagent | Expected Product |

| -Cl (at C-2) | NH₃ | Ammonia (B1221849) | 2-Amino-5-(2-hydroxyethyl)pyrimidine |

| -Cl (at C-2) | CH₃O⁻ | Sodium methoxide | 2-Methoxy-5-(2-hydroxyethyl)pyrimidine |

| -Cl (at C-2) | R₂NH | Secondary amine | 2-(Dialkylamino)-5-(2-hydroxyethyl)pyrimidine |

Oxidation and Reduction Pathways of Functional Groups

The functional groups of this compound, namely the hydroxyethyl (B10761427) side chain and the pyrimidine ring itself, are susceptible to oxidation and reduction.

The primary alcohol of the hydroxyethyl side chain can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. rsc.org Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the carboxylic acid. rsc.org

The pyrimidine ring can also undergo oxidation, for instance, N-oxidation of the ring nitrogens can be achieved using oxidizing agents like hydrogen peroxide in trifluoroacetic anhydride. rsc.org Reduction of the pyrimidine ring is also possible, which can lead to dihydropyrimidine (B8664642) derivatives.

| Functional Group | Reaction | Reagent | Expected Product | Reference |

| Hydroxyethyl | Partial Oxidation | Pyridinium chlorochromate (PCC) | 2-(5-(Pyrimidin-2-ol))acetaldehyde | rsc.org |

| Hydroxyethyl | Full Oxidation | Potassium permanganate (KMnO₄) | 2-(5-(Pyrimidin-2-ol))acetic acid | rsc.org |

| Pyrimidine Ring | N-Oxidation | H₂O₂/TFAA | This compound-N-oxide | rsc.org |

Condensation and Cyclization Reactions Involving Hydroxyl and Other Groups

The hydroxyl group of the side chain in this compound is a key site for condensation and cyclization reactions. For instance, intramolecular cyclization can occur, particularly if the side chain is modified to contain a suitable electrophilic center. A notable example is the Pictet-Spengler reaction, where a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by cyclization. While not directly applicable here, analogous intramolecular cyclizations of 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones have been reported, suggesting the potential for similar reactions with appropriately substituted derivatives of this compound. nih.gov

Condensation reactions with carbonyl compounds can also be envisioned. For example, reaction with an aldehyde or ketone could lead to the formation of a cyclic ether (a tetrahydrofuro[2,3-d]pyrimidine derivative) under acidic conditions.

| Reaction Type | Reactant | Conditions | Expected Product | Reference |

| Intramolecular Cyclization | Activated side chain derivative | Acid or base catalysis | Fused heterocyclic system | nih.gov |

| Condensation | Aldehyde/Ketone | Acid catalysis | Tetrahydrofuro[2,3-d]pyrimidine derivative |

Halogenation at the Pyrimidine Ring

Halogenation of the pyrimidine ring can be achieved through electrophilic substitution, particularly at the C-5 position, which is activated by the 2-ol group. researchgate.net Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of pyrimidine-based nucleosides, often in ionic liquids to promote the reaction. elsevierpure.com These methods are expected to be applicable to this compound.

The introduction of a halogen atom provides a valuable synthetic handle for further functionalization of the pyrimidine ring via nucleophilic substitution or cross-coupling reactions.

| Halogenating Agent | Solvent | Expected Product | Reference |

| N-Bromosuccinimide (NBS) | Ionic Liquid | 5-Bromo-5-(2-hydroxyethyl)pyrimidin-2-ol | elsevierpure.com |

| N-Chlorosuccinimide (NCS) | Ionic Liquid | 5-Chloro-5-(2-hydroxyethyl)pyrimidin-2-ol | elsevierpure.com |

| Iodine/Iodic Acid | Acetic Acid | 5-Iodo-5-(2-hydroxyethyl)pyrimidin-2-ol |

Derivatization of the Hydroxyethyl Side Chain

The primary hydroxyl group of the side chain is a versatile site for a variety of derivatization reactions. Standard alcohol chemistry can be applied to modify this group, leading to a wide range of analogs with potentially altered physicochemical properties and biological activities.

Common derivatization reactions include esterification and etherification. Esterification can be carried out using carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis. Etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis).

| Reaction Type | Reagent | Conditions | Expected Product |

| Esterification | Acetic anhydride | Pyridine | 2-(2-Acetoxyethyl)pyrimidin-2-ol |

| Etherification | Methyl iodide | Sodium hydride | 2-(2-Methoxyethyl)pyrimidin-2-ol |

| Tosylation | Tosyl chloride | Pyridine | 2-(2-Tosyloxyethyl)pyrimidin-2-ol |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. By analyzing the absorption or scattering of infrared radiation, it is possible to identify the specific functional groups present in the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of 5-(2-Hydroxyethyl)pyrimidin-2-ol (B6266391) is characterized by distinct bands that correspond to the vibrations of its constituent parts.

The presence of the hydroxyl (-OH) groups is confirmed by a broad absorption band in the high-frequency region, typically around 3400-3200 cm⁻¹. This broadening is indicative of intermolecular hydrogen bonding. The stretching vibrations of the C-H bonds in the pyrimidine (B1678525) ring and the ethyl side chain appear in the 3100-2850 cm⁻¹ range.

The pyrimidine ring itself gives rise to a series of characteristic absorptions. The C=C and C=N stretching vibrations within the aromatic ring are typically observed in the 1650-1450 cm⁻¹ region. The C-O stretch from the enol-like hydroxyl group on the ring is also a key indicator. The presence of the primary alcohol in the side chain is further confirmed by a C-O stretching vibration, usually found around 1050 cm⁻¹. The region below 1000 cm⁻¹ contains complex vibrations, including ring breathing modes and C-H bending, which form a unique fingerprint for the molecule. While specific experimental spectra for this exact compound are not publicly available, data from related pyrimidine derivatives support these assignments. nih.govresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is based on characteristic frequencies for known functional groups and data from analogous pyrimidine structures.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400–3200 (broad) | O-H stretch | Hydroxyl (-OH), Hydrogen bonded |

| 3100–3000 | C-H stretch | Aromatic (Pyrimidine ring) |

| 2950–2850 | C-H stretch | Aliphatic (-CH₂) |

| 1650–1550 | C=N stretch | Pyrimidine ring |

| 1600–1450 | C=C stretch | Pyrimidine ring |

| ~1250 | C-O stretch | Ar-OH (enol) |

| ~1050 | C-O stretch | Primary alcohol (-CH₂OH) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on inelastic scattering of laser light. In FT-Raman, non-polar bonds and symmetric vibrations often produce stronger signals than in FT-IR.

For this compound, the symmetric breathing vibrations of the pyrimidine ring are expected to yield a strong and sharp signal in the Raman spectrum, which is a characteristic feature for aromatic systems. nih.gov The C-C stretching of the ethyl side chain would also be Raman active. While O-H stretching vibrations are typically weak in Raman spectra, the various C-H stretching and bending modes will be observable. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous structural confirmation. nih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) for Proton Environments and Multiplicities

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The structure of this compound suggests several distinct proton signals.

The two protons on the pyrimidine ring (at positions 4 and 6) are expected to appear as singlets in the aromatic region of the spectrum, likely between δ 7.0 and 8.5 ppm. Their exact chemical shift will be influenced by the electronic effects of the hydroxyl and hydroxyethyl (B10761427) substituents. The ethyl group will produce two signals, each corresponding to a -CH₂- group. These signals will appear as triplets due to coupling with each other (n+1 rule). The methylene (B1212753) group attached to the pyrimidine ring (-C₅-CH₂ -) would be expected at a downfield position (around δ 2.7 ppm) compared to the methylene group attached to the hydroxyl group (-CH₂ -OH), which would likely appear around δ 3.8 ppm. The protons of the two hydroxyl groups (-OH) may appear as broad singlets, and their chemical shift can vary depending on solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predictions are based on standard chemical shift values and data from similar structures. moldb.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4, H-6 (ring) | 7.0 - 8.5 | Singlet (s) |

| -CH₂-OH | ~3.8 | Triplet (t) |

| -C(ring)-CH₂- | ~2.7 | Triplet (t) |

| Ring -OH | Variable | Broad Singlet (br s) |

| Side chain -OH | Variable | Broad Singlet (br s) |

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal. For this compound, six distinct carbon signals are expected.

The carbon atom attached to the hydroxyl group on the pyrimidine ring (C-2) would be the most downfield of the ring carbons, likely appearing above δ 160 ppm due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The other two pyrimidine ring carbons (C-4 and C-6) would appear in the aromatic region, typically between δ 120 and 150 ppm. The carbon at C-5, which bears the ethyl substituent, would be found at a slightly different shift. The two aliphatic carbons of the hydroxyethyl side chain would appear in the upfield region of the spectrum. The carbon atom bonded to the hydroxyl group (-C H₂OH) would be more deshielded (around δ 60 ppm) than the carbon attached to the pyrimidine ring (-C(ring)-C H₂-), which would likely be found around δ 30 ppm. bldpharm.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on standard chemical shift values and data from related compounds. bldpharm.comnp-mrd.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-OH) | >160 |

| C-4, C-6 | 120 - 150 |

| C-5 | 110 - 130 |

| -CH₂-OH | ~60 |

| -C(ring)-CH₂- | ~30 |

Advanced 2D NMR Techniques

While 1D NMR provides fundamental data, 2D NMR experiments are often employed to unambiguously assign all signals and confirm the proposed structure, especially for complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a clear cross-peak between the two triplet signals of the -CH₂-CH₂- moiety, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton signal at ~3.8 ppm to the carbon signal at ~60 ppm (-CH₂-OH) and the proton signal at ~2.7 ppm to the carbon signal at ~30 ppm (-C(ring)-CH₂-). wikipedia.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connections across quaternary carbons or heteroatoms. An HMBC spectrum would show a correlation from the protons of the methylene group attached to the ring (~2.7 ppm) to the C-4, C-5, and C-6 carbons of the pyrimidine ring, unequivocally confirming the position of the hydroxyethyl substituent at C-5.

Together, these advanced NMR techniques provide irrefutable evidence for the structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within this compound. The pyrimidine ring, being a heteroaromatic system, possesses π electrons and non-bonding (n) electrons on the nitrogen atoms, which give rise to characteristic electronic transitions.

The UV-Vis spectrum of pyrimidin-2-ol derivatives typically displays absorption bands resulting from π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are generally of high intensity. The n → π* transitions, corresponding to the promotion of an electron from a non-bonding orbital on a nitrogen atom to a π* anti-bonding orbital, are typically of lower intensity.

In molecules with conjugated π systems, the energy gap for π → π* transitions is smaller, leading to absorption at longer wavelengths. The presence of substituents on the pyrimidine ring, such as the hydroxyl (-OH) and hydroxyethyl (-CH₂CH₂OH) groups in this compound, can influence the position and intensity of these absorption bands. The hydroxyl group, acting as an auxochrome, can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).

For comparison, the UV spectrum of the related compound 2(1H)-Pyridinone, which exists in tautomeric equilibrium with 2-Hydroxypyridine, shows absorption maxima that are sensitive to the solvent and pH, reflecting the different electronic environments of the tautomers. nist.gov Similarly, the absorption characteristics of this compound are expected to be influenced by its tautomeric forms (the -ol and -one forms). Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been shown to be a robust approach for predicting and interpreting the UV-Vis spectra of such heterocyclic compounds. nih.gov

Table 1: Typical Electronic Transitions for Pyrimidine Derivatives

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. | Shorter wavelength, high intensity |

| n → π | Excitation of an electron from a non-bonding orbital (on N) to a pi anti-bonding orbital. | Longer wavelength, low intensity |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

Under electron impact (EI) ionization, the molecule will form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The subsequent fragmentation of this molecular ion provides a unique fingerprint that helps in structural confirmation. sapub.orgresearchgate.net The pyrimidine ring is relatively stable, and fragmentation patterns often involve the loss of substituents and characteristic cleavages of the ring itself. sapub.orgsphinxsai.com

For this compound, expected fragmentation pathways could include:

Loss of the side chain: Cleavage of the bond between the pyrimidine ring and the hydroxyethyl group.

Loss of small, stable molecules like water (H₂O) from the hydroxyethyl group or the hydroxyl group on the ring.

Retro-Diels-Alder reaction, a characteristic fragmentation pathway for heterocyclic rings, leading to the cleavage of the pyrimidine ring.

Successive loss of simple functional groups, leading to characteristic fragment ions. researchgate.netiosrjournals.org

Table 2: Predicted Fragmentation Ions for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| M-18 | [M-H₂O]+• | Loss of water from the hydroxyethyl group |

| M-31 | [M-CH₂OH]+ | Alpha-cleavage of the hydroxyethyl side chain |

| M-45 | [M-CH₂CH₂OH]+ | Loss of the entire hydroxyethyl radical |

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. creative-proteomics.com This accuracy allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds that may have the same nominal mass. Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry are employed to achieve this high resolution, which is essential for confirming the identity of novel or synthesized compounds. creative-proteomics.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within a sample. For a compound like this compound, which is polar and may have low volatility due to its hydroxyl groups and the pyrimidine structure, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. researchgate.net Silylation is a common derivatization technique for such compounds.

Once separated by the gas chromatograph, the compound enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries or by analyzing its fragmentation pattern. researchgate.net GC-MS is also highly effective for assessing the purity of a sample by detecting and identifying any potential impurities. researchgate.net

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Structure

Pyrimidine derivatives are known to crystallize in various crystal systems, such as monoclinic and triclinic. iucr.orgmdpi.com The crystal structure of 4,6-dimethyl-2-hydroxypyrimidine, for instance, was found to be monoclinic with the space group P2₁/n. iucr.org The planarity of the pyrimidine ring is a common feature. iucr.org

A crucial aspect of the crystal structure of this compound would be the extensive network of intermolecular hydrogen bonds. nih.govmdpi.com The hydroxyl groups on both the pyrimidine ring and the ethyl side chain, along with the nitrogen atoms in the ring, can act as hydrogen bond donors and acceptors. nih.govresearchgate.net These hydrogen bonds play a critical role in stabilizing the crystal lattice, influencing the melting point and solubility of the compound. mdpi.com It is expected that N-H···O and O-H···N hydrogen bonds would be prominent features, linking the molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

Table 3: Anticipated Crystallographic Data Based on Related Pyrimidine Structures

| Parameter | Expected Value/Feature | Reference/Basis |

| Crystal System | Monoclinic or Triclinic | Based on known pyrimidine derivatives iucr.orgmdpi.com |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Common for similar organic molecules mdpi.comresearchgate.net |

| Key Interactions | N-H···O and O-H···N hydrogen bonds | Presence of hydroxyl and pyrimidine nitrogen atoms nih.gov |

| Molecular Feature | Planar pyrimidine ring | Common for aromatic heterocyclic systems iucr.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of computational chemistry for their balance of accuracy and computational cost. These methods have been applied to pyrimidine (B1678525) derivatives to understand their fundamental properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov Geometry optimization using DFT, often with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For pyrimidine derivatives, these calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular architecture. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgresearchgate.netrsc.org This method is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgresearchgate.net For pyrimidine derivatives, TD-DFT has been employed to understand their photophysical properties, such as fluorescence and the potential for excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov In pyrimidine derivatives, the analysis of these orbitals can reveal potential sites for electrophilic and nucleophilic attack and can indicate the possibility of intramolecular charge transfer upon electronic excitation. researchgate.net

Table 1: Frontier Molecular Orbital Properties of a Related Pyrimidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The data presented is for a representative pyrimidine derivative and is intended for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. It provides a localized picture of the electron density in terms of atomic and bond orbitals. NBO analysis can quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions, which play a significant role in determining the conformation and stability of a molecule. For pyrimidine derivatives containing hydroxyl groups, NBO analysis can elucidate the nature and strength of hydrogen bonding between the hydroxyl proton and nearby nitrogen atoms or oxygen atoms.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. q-chem.com These charges are calculated based on the distribution of the electron density among the basis functions centered on each atom. q-chem.com While Mulliken charges are known to be basis-set dependent, they can provide a qualitative understanding of the charge distribution and identify electropositive and electronegative centers in the molecule. q-chem.com This information is useful for understanding the molecule's electrostatic interactions and predicting its reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is a valuable tool for predicting and understanding the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. nih.govresearchgate.net The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov Green areas denote regions of neutral potential. For pyrimidine derivatives, the MEP surface can highlight the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group as potential sites for hydrogen bonding and interaction with electrophiles.

Theoretical Prediction of Non-linear Optical Properties

The non-linear optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics and photonics. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting these properties. For pyrimidine derivatives, the focus is often on calculating the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters indicate the material's potential for NLO applications, such as second-harmonic generation.

Studies on related pyrimidine derivatives have shown that the arrangement of electron-donating and electron-withdrawing groups on the pyrimidine ring significantly influences the NLO response. nih.govacs.orgacs.org For instance, the introduction of substituents can enhance the hyperpolarizability. acs.org Theoretical investigations typically involve geometry optimization of the molecule followed by the calculation of NLO properties at a specific level of theory, such as B3LYP with a suitable basis set. nih.govacs.org The iterative electrostatic embedding method has also been employed to investigate the enhancement of NLO behavior in a crystalline environment. nih.govacs.org

| Compound | Method | Dipole Moment (μ) [D] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] | Reference |

|---|---|---|---|---|---|

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | DFT/B3LYP/6-311++G(d,p) | 5.95 (isolated) to 7.33 (crystalline) | - | - | nih.gov |

| Pyridine-pyrimidine oligomers | Molecular Mechanics and Quantum Chemistry | - | - | Periodic variations with chain length | acs.org |

| 5-Diethylamino-2-({2-[(2-hydroxy-benzylidene)-amino]-phenylimino}-methyl)-phenol ligand (H2L) | B3LYP/GENECP | - | - | 14 times higher than urea (B33335) | researchgate.net |

Theoretical Evaluation of Thermodynamic Properties

Theoretical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its total energy, enthalpy, Gibbs free energy, and entropy. These calculations are crucial for understanding the stability of different conformers and tautomers. For 5-(2-Hydroxyethyl)pyrimidin-2-ol (B6266391), a key consideration is the tautomeric equilibrium between the pyrimidin-2-ol and pyrimidin-2(1H)-one forms.

Computational studies on similar heterocyclic systems, such as 2-pyridinethione, have demonstrated that the relative stability of tautomers can be significantly influenced by the environment (gas phase vs. solvent). nih.gov Density functional theory (DFT) and ab initio methods are commonly used to calculate the energies of different tautomers and the transition states connecting them. nih.govacs.org For pyrazolo[3,4-d]pyrimidine derivatives, computational studies have been used to determine total energies, relative energies, and relative Gibbs free energies of different tautomers. nih.gov

A theoretical evaluation of the thermodynamic properties of this compound would involve:

Conformational Analysis: Identifying the most stable conformations of the 2-hydroxyethyl side chain.

Tautomerism Analysis: Calculating the relative energies and Gibbs free energies of the pyrimidin-2-ol and pyrimidin-2(1H)-one tautomers to predict their relative populations at equilibrium.

Thermochemical Parameters: Calculating standard enthalpies of formation, heat capacities, and entropies.

The following table illustrates the type of thermodynamic data that can be obtained from theoretical studies on related heterocyclic compounds.

| System | Property Investigated | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| 2-Pyridinethiol / 2-Pyridinethione | Tautomeric Equilibrium | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p) | Thiol form is more stable in the gas phase, while the thione form is favored in solution. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Tautomers | Relative Stability | B3LYP/6-31G** | Calculation of relative energies and dipole moments for different tautomeric forms. | nih.gov |

| 2-Thiopyridine Tautomers with Water | Hydration Effect on Tautomerism | DFT (B3LYP) | Hydration significantly lowers the activation barriers for interconversion between tautomers. | acs.org |

In Silico Mechanistic Studies

In silico mechanistic studies are essential for predicting how a molecule might interact with biological systems, thereby guiding drug discovery and development efforts. These studies can provide insights into the mechanism of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions. For pyrimidine derivatives, molecular docking studies have been extensively performed to explore their potential as inhibitors of various enzymes, such as kinases and cholinesterases. nih.govnih.gov

A typical molecular docking workflow involves:

Preparation of the 3D structure of the ligand (e.g., this compound) and the target protein.

Defining the binding site on the protein.

Using a docking algorithm to generate and score different binding poses of the ligand in the active site.

Analyzing the predicted binding modes, including hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

While specific docking studies on this compound are not prevalent in the literature, the methodology has been applied to a wide range of pyrimidine derivatives, demonstrating their potential to bind to various therapeutic targets. The following table provides examples of such studies.

| Pyrimidine Derivative Class | Protein Target | Docking Software | Key Finding | Reference |

|---|---|---|---|---|

| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives | Cyclin-dependent kinase 2 (CDK2) | - | Compounds showed binding energies ranging from -7.4 to -7.9 kcal/mol. | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | - | Compound 18 showed strong binding potential to VEGFR-2. | nih.gov |

| Pyridine containing pyrimidine-2-thiol (B7767146) derivatives | COX-1 and COX-2 | AutoDock Vina | 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol exhibited significant binding interactions. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Epidermal Growth Factor Receptor (EGFR) | - | Highlighted high binding affinity of several derivatives towards EGFR. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org QSAR models can be used to predict the activity of new compounds and to provide insights into the structural features that are important for activity.

For pyrimidine derivatives, QSAR studies have been conducted to understand their anticancer and enzyme inhibitory activities. acs.org These studies typically involve the calculation of a large number of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a set of compounds with known activities. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a model that correlates a subset of these descriptors with the biological activity. acs.org

A QSAR study on this compound and its analogs could help elucidate the structural requirements for a specific biological activity. The following table summarizes the findings of QSAR studies on related pyrimidine derivatives.

| Compound Class | Biological Activity | Modeling Technique | Key Descriptors/Findings | Reference |

|---|---|---|---|---|

| Furopyrimidine and thienopyrimidine derivatives | VEGFR-2 inhibition | MLR and ANN | ANN model showed higher predictive power (R² = 0.998) than MLR (R² = 0.889). | acs.org |

| 2-(4-methylsulphonylphenyl)pyrimidine derivatives | COX-2 inhibition | CP-MLR and PLS | Descriptors related to atomic properties like electronegativity and polarizability were important. | |

| Dihydropyrimidinone derivatives | Anticancer activity | QSARINS | Model showed good predictivity with R² = 0.98 and Q² = 0.97. | |

| Pyrrolopyrimidine derivatives | BTK inhibition | MLR and ANN | Developed robust QSAR models to predict inhibitory activity. |

Correlation analysis is a powerful approach to elucidate the molecular mechanisms of action of compounds by comparing their activity profiles with those of known drugs or by correlating activity with molecular properties. The COMPARE algorithm, developed by the National Cancer Institute, is a well-known example of such an approach, which compares the pattern of cellular growth inhibition of a compound with a database of known anticancer agents to infer a mechanism of action.

While the direct application of the COMPARE algorithm to this compound for DNA/RNA interactions is not documented, the principles of correlation analysis are broadly applicable. For instance, the interaction of small molecules with DNA and RNA is a key area of research in drug development. Computational methods are used to predict and analyze these interactions.

Studies have shown that pyrimidine and purine (B94841) bases in RNA and DNA exhibit different interaction preferences with amino acid residues in proteins. nih.gov Computational tools are available to predict RNA-protein interactions based on sequence and structure, which can provide insights into how a pyrimidine-containing compound might interfere with these interactions. Furthermore, the formation of DNA:DNA:RNA triplexes is another mechanism through which small molecules can interact with nucleic acids, and computational algorithms exist to predict such interactions.

A correlation analysis for this compound could involve:

Screening the compound against a panel of cancer cell lines and using algorithms like COMPARE to identify correlations with compounds of known mechanisms.

Computationally predicting its binding affinity to various DNA and RNA structures and correlating these predictions with any observed biological activity.

Analyzing the strength of π-π stacking interactions between the pyrimidine ring and nucleobases or aromatic amino acid residues. nih.gov

The following table highlights different computational approaches used to study the interactions of molecules with DNA and RNA.

| Interaction Type | Computational Approach | Key Insights | Reference |

|---|---|---|---|

| RNA-Protein π-π Interactions | Database analysis and quantum chemical calculations | Revealed preferences for specific nucleobase-amino acid pairings and quantified interaction strengths. | nih.gov |

| DNA:DNA:RNA Triplex Formation | Algorithms like Triplexator and Triplex Domain Finder | Predicts potential triplex-forming oligonucleotides and target sites in DNA. | |

| RNA-Protein Interaction Prediction | Various in silico tools (e.g., catRAPID, GraphBind) | Predicts binding sites and interaction propensities based on sequence and/or structure. |

Mechanistic Investigations of Biological Interactions and Activities Non Clinical Focus

Role as a Structural Scaffold in Biological Systems

The pyrimidine (B1678525) ring is a cornerstone of medicinal chemistry, lending itself to diverse structural modifications that can lead to a wide spectrum of biological activities. This inherent versatility allows the pyrimidine core to act as a crucial scaffold in the design of therapeutic agents.

The structural resemblance of the pyrimidine core to the natural nucleobases (cytosine, thymine (B56734), and uracil) is a key aspect of its biological significance. Pyrimidine derivatives are integral to the structure of nucleic acids, DNA and RNA, and play vital roles in cellular processes. While direct incorporation of 5-(2-Hydroxyethyl)pyrimidin-2-ol (B6266391) into nucleic acids has not been extensively documented, its structural analogy to thymine and uracil (B121893) suggests a potential to interact with the enzymes involved in nucleic acid metabolism. The pyrimidine ring itself is a recognized pharmacophore that can be modified to create analogues that interfere with DNA and RNA synthesis, a strategy often employed in the development of antiviral and anticancer agents.

Enzyme Modulation and Inhibition Mechanisms (in vitro/molecular level)

The substituted pyrimidine scaffold is a well-established feature in a multitude of enzyme inhibitors. The specific substitutions on the pyrimidine ring dictate the affinity and selectivity for various enzyme targets.

Table 1: Examples of Pyrimidine Derivatives as Kinase Inhibitors

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| 2-anilino-4-(thiazol-5-yl)pyrimidine derivative | CDK9 | 0.001-0.006 |

| 8-Nitro-5H-pyrimido[5,4-b]indol-4-amine (2a) | DYRK1A | 7.6 |

| 5H-Pyrimido[5,4-b]indol-4-amine derivative (1d) | CK1δ/ε | 0.6 |

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. The inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Recent research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. Pyrimidine derivatives have emerged as promising candidates in this area. Studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2 over COX-1. nih.gov This selectivity is often attributed to the ability of the pyrimidine scaffold to fit into the larger active site of the COX-2 enzyme. nih.gov

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Pyrimidine Derivative L1 | >100 | 2.8 | >35.7 |

| Pyrimidine Derivative L2 | >100 | 4.5 | >22.2 |

| Piroxicam (Reference) | 12.5 | 18.2 | 0.69 |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial agents. The pyrimidine core is a key structural feature of many DHFR inhibitors, including the well-known drug methotrexate. nih.gov Research into novel DHFR inhibitors has explored pyrimidine-clubbed benzimidazole (B57391) derivatives, which have shown potential as effective antibacterial agents. nih.gov

Purine (B94841) nucleoside phosphorylase (PNP) is another enzyme involved in nucleotide metabolism. While specific data on the inhibition of PNP by this compound is limited, the broader class of pyrimidine derivatives is known to interact with enzymes of this type.

Thymidine (B127349) phosphorylase (TP) is an enzyme that plays a dual role in cancer biology. It is involved in tumor angiogenesis and is also responsible for the activation of certain chemotherapeutic prodrugs. nih.gov Overexpression of TP is observed in various cancers and is often associated with a poor prognosis. nih.gov Consequently, inhibitors of TP are of significant interest in oncology. Dihydropyrimidone derivatives have been identified as potential inhibitors of the thymidine phosphorylase enzyme. mdpi.com Kinetic studies have shown that these compounds can act as non-competitive inhibitors of TP. mdpi.com Furthermore, a pyrimidine analog, TPI (5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride), has been identified as a potent inhibitor of human TP. mdpi.com

Table 3: Thymidine Phosphorylase Inhibitory Activity of Dihydropyrimidone Derivatives

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Derivative 1 | 25.34 ± 1.12 | Non-competitive |

| Derivative 12 | 22.12 ± 0.94 | Non-competitive |

| Derivative 33 | 31.23 ± 1.23 | Non-competitive |

Modulatory Effects on Cellular Processes (in vitro studies)

Interference with Cell Proliferation and Signaling Pathways (e.g., PKA-mediated)

Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on cell proliferation. While some pyrimidine derivatives have been investigated for their antiproliferative activities against various cancer cell lines, specific data on this compound is not available in the reviewed literature. nih.govmdpi.comekb.eg For instance, studies on other pyrimidine compounds have shown inhibition of cancer cell growth, but these findings cannot be directly extrapolated to this compound without specific experimental validation. mdpi.comekb.eg

Similarly, information regarding the modulatory effects of this compound on specific signaling pathways, such as the Protein Kinase A (PKA)-mediated pathway, is not present in the current body of scientific research. The PKA signaling pathway is a critical regulator of numerous cellular processes, and while various compounds are known to interact with this pathway, the specific interaction of this compound has not been documented. nih.govmdpi.comnih.gov

Cell Migration Studies

There are currently no available scientific studies that have specifically investigated the effect of this compound on cell migration. General in vitro methods for studying cell migration, such as the wound closure assay and the transwell migration assay, are well-established techniques in cell biology. researchgate.netmdpi.com These assays are used to assess the migratory capabilities of cells in response to various stimuli or inhibitors. However, the application of these methods to study the specific impact of this compound has not been reported in the reviewed literature.

Multi-drug Resistance Protein (MRP1) Modulation

At present, there is no scientific literature available that describes the modulatory effects of this compound on the Multi-drug Resistance Protein 1 (MRP1). MRP1 is a significant member of the ATP-binding cassette (ABC) transporter family, known for its role in the efflux of a wide array of substrates, including therapeutic drugs, from cells. The modulation of MRP1 activity is an area of interest in overcoming multidrug resistance in cancer therapy. However, specific research into the interaction between this compound and MRP1 has not been documented.

Antimicrobial Activity Investigations (in vitro)

Antibacterial Efficacy and Spectrum

While direct studies on the antibacterial properties of this compound are not available, research on related pyrimidin-2-ol and other pyrimidine derivatives has demonstrated notable antibacterial activity. These studies indicate that the pyrimidine scaffold is a promising core for the development of new antibacterial agents.

A study on a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov In particular, derivatives featuring an electron-withdrawing group, such as chlorine, on the benzylidene portion showed enhanced antimicrobial effects against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. nih.gov Another study highlighted that various pyrimidine derivatives exhibit a broad spectrum of antibacterial action against strains like S. aureus, P. aeruginosa, and E. coli. mdpi.com The antibacterial activity of these derivatives is often compared to standard antibiotics to gauge their potency. mdpi.com

Antibacterial Activity of Pyrimidin-2-ol Derivatives

| Compound Derivative | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 4-(p-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Staphylococcus aureus | Significant | nih.gov |

| 4-(p-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Escherichia coli | Significant | nih.gov |

| 4-(p-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Bacillus subtilis | Significant | nih.gov |

Antifungal Efficacy and Spectrum

Similar to the antibacterial investigations, specific data on the antifungal efficacy of this compound is not present in the current literature. However, numerous studies have established the potent and broad-spectrum antifungal activity of various pyrimidine derivatives, making them a significant class of compounds in the development of new fungicides.

Research has shown that pyrimidine derivatives can be effective against a range of phytopathogenic fungi. nih.gov For instance, newly synthesized pyrimidine derivatives have demonstrated fungicidal activities against fourteen different types of plant-pathogenic fungi, with some compounds exhibiting greater potency than commercially available fungicides. nih.gov Another study focusing on pyrimidin-2-ol/thiol/amine analogues reported significant antifungal activity against Candida albicans and Aspergillus niger. nih.gov The presence of a hydroxyl group on the pyrimidine nucleus has been noted to improve the antimicrobial properties of the compound. nih.gov

Antifungal Activity of Pyrimidine Derivatives

| Compound Derivative | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| 4-(p-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | Candida albicans | Significant | nih.gov |

| 4-(p-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Aspergillus niger | Improved | nih.gov |

| Various novel pyrimidine derivatives | Fourteen phytopathogenic fungi | Potent | nih.gov |

Advanced Applications in Chemical and Materials Science

Development of Functional Materials and Polymers

Functional polymer materials are designed to possess special properties and functions, such as specific optical, electrical, or biomedical capabilities. mdpi.com The incorporation of specific chemical moieties is a key strategy in the design of these advanced materials. Pyrimidine (B1678525) derivatives are recognized for their utility in materials science, contributing to the development of novel materials with specific functionalities. The compound 5-(2-Hydroxyethyl)pyrimidin-2-ol (B6266391), with its bifunctional nature, is considered a building block for polymer science. bldpharm.com

The primary alcohol of the hydroxyethyl (B10761427) group provides a reactive site for polymerization reactions. It can be used in polycondensation reactions with diacids or diisocyanates to be integrated into polyester (B1180765) or polyurethane backbones, respectively. The presence of the pyrimidine ring within the polymer chain can impart specific properties, such as enhanced thermal stability, altered hydrophilicity, and the ability to coordinate with metal ions. These features are sought after for creating materials for specialized applications, including membranes, hydrogels, or coatings.

| Potential Polymer Type | Role of this compound | Resulting Polymer Property |

| Polyesters | Monomer (diol component) | Increased hydrophilicity, potential for hydrogen bonding |

| Polyurethanes | Monomer (diol component) | Introduction of heterocyclic moiety, modified thermal stability |

| Polyacrylates/Polymethacrylates | Chain transfer agent or functional monomer (after esterification with acrylic acid) | Pendent pyrimidine groups for post-polymerization modification |

Influence of Structure on Self-Assembly and Hydrogen Bonding

The structure of this compound is rich with functional groups capable of forming strong and directional hydrogen bonds, which are fundamental to controlling the self-assembly of molecules into ordered supramolecular structures. The molecule possesses multiple hydrogen bond donor and acceptor sites: the hydroxyl group (-OH), the pyrimidine ring nitrogens, and the pyrimidin-2-ol moiety, which can exist in tautomeric forms (lactam-lactim).

This capacity for extensive hydrogen bonding is a driving force for creating well-defined architectures in the solid state, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. mdpi.comresearchgate.net For instance, studies on similar polyhydroxy compounds and substituted pyrimidines have shown that O-H···O and O-H···N hydrogen bonds are critical in directing the assembly. mdpi.comresearchgate.net The flexible hydroxyethyl side chain in this compound allows for conformational adaptability, enabling the formation of various packing motifs. The interplay between the different hydrogen bonding groups can lead to the generation of non-centrosymmetric crystals, a property that is highly desirable for materials with nonlinear optical properties. mdpi.com

| Functional Group | Hydrogen Bond Donor/Acceptor Capability | Potential Supramolecular Interaction |

| Hydroxyl (-OH) | Donor and Acceptor | O-H···O, O-H···N |

| Pyrimidine Ring Nitrogen | Acceptor | N···H-O, N···H-N |

| Pyrimidinol/Pyrimidinone (-OH/-NH) | Donor and Acceptor | N-H···O=C, O-H···N |

Chemical Synthesis of Diverse Fine Chemical Intermediates

In synthetic chemistry, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups—the primary alcohol and the aromatic pyrimidine ring—are amenable to a wide range of chemical transformations.

The primary alcohol can be:

Oxidized to form the corresponding aldehyde or carboxylic acid, introducing new reactive handles.

Esterified with various carboxylic acids to produce esters with tailored properties.

Etherified to create ethers, for example, through Williamson ether synthesis.

Converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing the introduction of azides, halides, or other functional groups.

The pyrimidine ring itself can undergo substitution reactions, allowing for the introduction of additional substituents to further modify the molecule's properties. This chemical reactivity makes this compound a valuable starting material for generating libraries of diverse compounds for screening in drug discovery and materials science.

Research in Radiochemistry for Imaging Probe Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with a positron-emitting radioisotope, such as Fluorine-18 (¹⁸F). The development of novel PET radiotracers is crucial for diagnosing and studying various diseases. Research has demonstrated that pyrimidine-containing molecules can be successfully radiolabeled and used for PET imaging of targets in the brain, such as AMPA receptors. nih.gov

The structure of this compound is well-suited for the development of PET imaging probes. The terminal hydroxyl group provides a convenient site for the introduction of ¹⁸F. A common strategy involves a two-step process: first, the hydroxyl group is converted into a good leaving group (e.g., by reacting it with tosyl chloride), and then this intermediate is reacted with [¹⁸F]fluoride ion to produce the desired ¹⁸F-labeled tracer. The pyrimidine core can serve as a scaffold to provide specificity for a biological target. This makes the compound a promising precursor for the synthesis of novel radiotracers for oncology, neurology, and cardiology research. nih.gov

Potential in Agrochemical Development (Pest Control, Plant Growth Regulation)

The pyrimidine ring is a "privileged scaffold" in the agrochemical industry, found in numerous successful herbicides, fungicides, and insecticides. The development of new agrochemicals often focuses on modifying existing chemical scaffolds to improve efficacy, enhance crop safety, and reduce environmental impact.

While this compound itself may not be an active agrochemical, it represents a valuable starting point for the synthesis of new candidate compounds. The pyrimidine core provides the essential structural motif, while the hydroxyethyl side chain offers a convenient point for chemical modification. By synthesizing derivatives—for example, through esterification or etherification of the hydroxyl group—researchers can create a library of related compounds. These new molecules can then be screened for biological activity, including insecticidal, fungicidal, herbicidal, and plant growth regulatory effects. The goal is to identify derivatives with potent and selective activity, contributing to the development of more sustainable crop protection solutions. nih.gov

Future Research Directions and Perspectives

Exploration of Unexplored Synthetic Routes and Green Chemistry Approaches

While traditional methods for pyrimidine (B1678525) synthesis exist, future research should prioritize the development of novel and sustainable synthetic pathways to 5-(2-Hydroxyethyl)pyrimidin-2-ol (B6266391). rasayanjournal.co.in A significant focus should be placed on green chemistry principles to minimize environmental impact and enhance efficiency. benthamdirect.com

Key areas for exploration include:

Catalytic Methods: The development of novel catalysts, including metal-free, heterogeneous, and reusable options, could significantly improve the sustainability of the synthesis. powertechjournal.com Research into biocatalysis, using enzymes to mediate specific synthetic steps, also presents an exciting avenue for environmentally friendly production. powertechjournal.com

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times, improve yields, and enhance the purity of pyrimidine derivatives. rasayanjournal.co.inbenthamdirect.com Exploring these energy-efficient techniques for the synthesis of this compound is a logical next step.

Solvent-Free and Mechanochemical Methods: Techniques like ball milling and grinding offer solvent-free reaction conditions, which significantly reduces the environmental footprint of chemical synthesis. mdpi.comacs.org These mechanochemical approaches have proven effective for other pyrimidine derivatives and should be investigated for the target compound. acs.org

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Multicomponent Reactions | Fewer steps, reduced waste, higher atom economy. rasayanjournal.co.in |

| Novel Catalysis | Increased efficiency, reusability, reduced reliance on toxic reagents. powertechjournal.com |

| Microwave/Ultrasound | Faster reaction times, improved yields, energy efficiency. rasayanjournal.co.inbenthamdirect.com |

| Solvent-Free Methods | Reduced environmental impact, simplified purification. mdpi.comacs.org |

Deeper Mechanistic Elucidation of Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for unlocking its therapeutic potential. Future research should move beyond preliminary screening to a more in-depth mechanistic investigation.

Priorities for mechanistic studies include:

Target Identification and Validation: For any observed biological activity, identifying the specific molecular targets (e.g., enzymes, receptors) is paramount. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to pinpoint these interactions. nih.gov

Enzyme Kinetics and Inhibition Studies: If this compound is found to inhibit an enzyme, detailed kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed). nih.gov This information is vital for understanding its mode of action and for guiding further optimization.

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways will provide a broader understanding of its biological impact. This can involve techniques like Western blotting, qPCR, and reporter gene assays to assess changes in protein expression and gene regulation.

Discovery of Novel Applications in Chemical and Materials Science

The functional groups present in this compound—the pyrimidine ring, the hydroxyl group, and the ethyl chain—suggest potential applications beyond the biological realm.

Potential areas for investigation include:

Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group can act as ligands for metal ions. Research into the coordination complexes of this compound could lead to the development of new catalysts, sensors, or materials with interesting magnetic or optical properties.

Polymer Chemistry: The hydroxyl group provides a reactive handle for incorporating the molecule into polymer chains. This could lead to the creation of functional polymers with tailored properties, potentially for applications in drug delivery, coatings, or advanced materials. Pyrimidines have already shown utility in polymer and supramolecular chemistry. rasayanjournal.co.in

Supramolecular Chemistry: The ability of the pyrimidine core to participate in hydrogen bonding and π-π stacking interactions makes it an attractive building block for self-assembling supramolecular structures. Exploring these properties could lead to the design of novel gels, liquid crystals, or other functional materials.

Development of Structure-Activity Relationship Hypotheses for Further Research

A systematic investigation of the structure-activity relationships (SAR) of this compound derivatives is essential for optimizing its biological activity and guiding the design of more potent and selective analogs. nih.gov

A robust SAR study would involve:

Systematic Modification of the Core Structure: Synthesizing and testing a library of analogs with modifications at key positions will provide valuable data. This includes:

Modification of the Hydroxyethyl (B10761427) Side Chain: Altering the length of the alkyl chain, introducing branching, or replacing the hydroxyl group with other functional groups (e.g., amines, thiols, halogens) can reveal the importance of this moiety for activity.

Substitution on the Pyrimidine Ring: Introducing various substituents (e.g., halogens, alkyl groups, aryl groups) at the available positions on the pyrimidine ring can significantly influence biological activity. acs.org

Modification of the 2-ol Group: Replacing the hydroxyl group at the 2-position with a thiol or an amine group can lead to derivatives with different biological profiles. nih.govresearchgate.net

Computational Modeling: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can be used to rationalize the experimental SAR data and to predict the activity of new, unsynthesized compounds. nih.gov This computational approach can help to prioritize synthetic efforts and accelerate the discovery process.

By systematically exploring these research avenues, the scientific community can fully elucidate the potential of this compound and its derivatives, paving the way for new discoveries in medicine, chemistry, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.